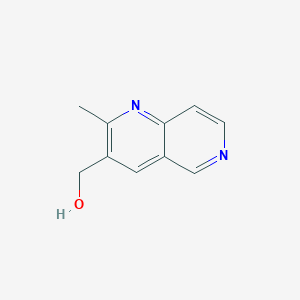

(2-Methyl-1,6-naphthyridin-3-yl)methanol

CAS No.:

Cat. No.: VC18311350

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | (2-methyl-1,6-naphthyridin-3-yl)methanol |

| Standard InChI | InChI=1S/C10H10N2O/c1-7-9(6-13)4-8-5-11-3-2-10(8)12-7/h2-5,13H,6H2,1H3 |

| Standard InChI Key | OEIWCUDYADTHEG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2C=NC=CC2=N1)CO |

Introduction

Structural Characteristics and Chemical Identity

The naphthyridine scaffold consists of two fused pyridine rings, with nitrogen atoms positioned at the 1 and 6 positions in this derivative. The hydroxymethyl (-CHOH) and methyl (-CH) substituents at the third and second positions, respectively, confer distinct electronic and steric properties. These groups influence the compound’s solubility, reactivity, and ability to participate in hydrogen bonding, which are critical for its biological interactions.

Molecular Geometry and Isomerism

Naphthyridine isomers differ in nitrogen atom placement, which significantly impacts their chemical behavior. The 1,6-naphthyridine system distinguishes itself from the more commonly studied 1,8-naphthyridine derivatives by altering the spatial arrangement of reactive sites. For example, the 1,6-configuration positions the methyl and hydroxymethyl groups in proximity, potentially enhancing intramolecular interactions .

Synthesis Methods

Traditional Synthesis Pathways

The synthesis of (2-methyl-1,6-naphthyridin-3-yl)methanol typically begins with the condensation of 2-aminonicotinaldehyde with acetylacetone in methanol, catalyzed by piperidine. This reaction forms the naphthyridine core, followed by oxidation and reduction steps to introduce the hydroxymethyl group. Potassium permanganate () and chromium trioxide () are commonly employed as oxidizing agents, while sodium borohydride () or lithium aluminum hydride () facilitate reductions .

Table 1: Key Reagents in Traditional Synthesis

| Step | Reagents | Function |

|---|---|---|

| Condensation | Piperidine | Catalyst |

| Oxidation | Introduce hydroxyl group | |

| Reduction | Stabilize hydroxymethyl |

Green Chemistry Approaches

Recent advancements prioritize sustainability, utilizing water as a solvent and metal-free catalysts. For instance, cyclocondensation reactions between 3-acetyl-2-methyl-1,6-naphthyridine and aldehydes in aqueous ammonium acetate yield derivatives with reduced environmental impact . These methods achieve comparable yields (60–65%) to traditional techniques while minimizing toxic byproducts.

Biological Activities and Mechanistic Insights

Enzyme Inhibition and Anticancer Prospects

Preliminary in silico studies indicate moderate binding affinity ( = 8.2–15.6 μM) for human topoisomerase II, a target in anticancer therapy. The methyl group at position 2 likely contributes to hydrophobic interactions with the enzyme’s DNA-binding domain.

| Parameter | Specification |

|---|---|

| Purity | 97% |

| Hazard Statements | H315-H319 (Skin/Eye Irritation) |

| Precautionary Codes | P261, P264, P280 |

The compound requires storage in airtight containers under inert gas to prevent oxidation. Direct contact with skin or eyes must be avoided, and handling should occur in fume hoods with personal protective equipment .

Comparative Analysis with Analogous Compounds

1,6- vs. 1,8-Naphthyridine Derivatives

Future Research Directions

-

Optimization of Green Synthesis: Scaling metal-free catalytic methods to industrial production.

-

In Vivo Toxicity Studies: Evaluating pharmacokinetics and organ-specific effects.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume